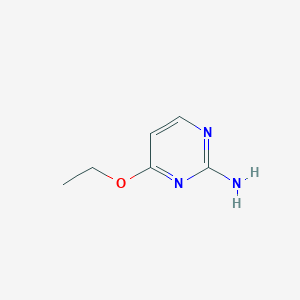
4-乙氧基嘧啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxypyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by an ethoxy group at the 4-position and an amino group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science.
科学研究应用
4-Ethoxypyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用机制
Target of Action
4-Ethoxypyrimidin-2-amine is a derivative of 2-aminopyrimidine . It has been found to exhibit potent inhibitory activity against LRRK2, a kinase that plays a crucial role in Parkinson’s disease . Additionally, pyrimidines have been known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
The compound interacts with its targets, such as LRRK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in changes in the biochemical pathways that these targets are involved in .
Biochemical Pathways
The inhibition of LRRK2 by 4-Ethoxypyrimidin-2-amine affects the downstream signaling pathways that LRRK2 is involved in . In the case of anti-inflammatory effects, the compound inhibits the expression and activities of inflammatory mediators, thereby affecting the inflammatory response .
Result of Action
The inhibition of LRRK2 by 4-Ethoxypyrimidin-2-amine leads to a decrease in the phosphorylation of Ser935 in the brain, a marker of LRRK2 activity . This can potentially alleviate the symptoms of Parkinson’s disease. The anti-inflammatory effects of the compound can lead to a reduction in inflammation .
生化分析
Biochemical Properties
The biochemical properties of 4-Ethoxypyrimidin-2-amine are largely determined by its pyrimidine structure . Pyrimidines are involved in a wide range of biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the electron-deficient nature of the pyrimidine ring, which can engage in various types of bonding interactions .
Cellular Effects
Pyrimidine derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, some pyrimidine derivatives have demonstrated anticancer activities, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially involving transporters or binding proteins .
Subcellular Localization
It is known that the subcellular localization of chemical compounds can affect their activity or function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypyrimidin-2-amine typically involves the following steps:
Cyclization Reaction: Starting from ethyl cyanoacetate and guanidine, the cyclization reaction forms the pyrimidine ring.
Amination: The amino group at the 2-position is introduced through an amination reaction using ammonia or an amine source.
Industrial Production Methods: Industrial production of 4-Ethoxypyrimidin-2-amine involves optimizing the above synthetic routes to achieve high yield and purity. This includes:
- Using high-purity starting materials.
- Employing efficient catalysts to enhance reaction rates.
- Implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 4-Ethoxypyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: The ethoxy and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation Products: Oxo derivatives of 4-Ethoxypyrimidin-2-amine.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.
相似化合物的比较
2-Aminopyrimidine: Lacks the ethoxy group at the 4-position.
4-Methoxypyrimidin-2-amine: Contains a methoxy group instead of an ethoxy group.
4-Chloropyrimidin-2-amine: Contains a chlorine atom at the 4-position instead of an ethoxy group.
Uniqueness: 4-Ethoxypyrimidin-2-amine is unique due to the presence of both an ethoxy group and an amino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
4-ethoxypyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOWBDZBVHONOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2485041.png)
![3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2485042.png)
![1-(2-((2-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2485043.png)
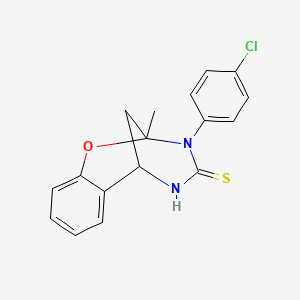
![Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate](/img/structure/B2485048.png)
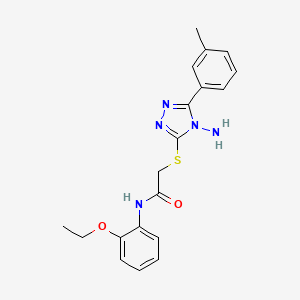
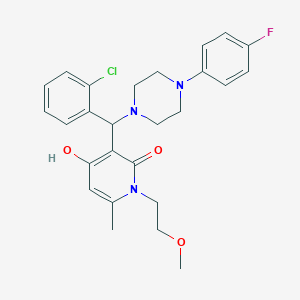
![2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2485051.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/new.no-structure.jpg)
![1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2485054.png)


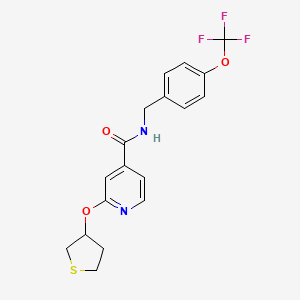
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2485061.png)
